molecular formula C6H4BrClFNO2S B15227181 4-Bromo-2-chloro-5-fluorobenzenesulfonamide

4-Bromo-2-chloro-5-fluorobenzenesulfonamide

Cat. No.: B15227181
M. Wt: 288.52 g/mol
InChI Key: VXEDMCUBYQKORN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by halogenation. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes sulfonation to introduce the sulfonamide group. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and halogenation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-5-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The halogen atoms (bromine, chlorine, and fluorine) can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-fluorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

IUPAC Name

4-bromo-2-chloro-5-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

VXEDMCUBYQKORN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Br)F

Origin of Product

United States

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